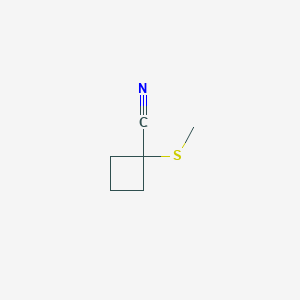
1-(Methylsulfanyl)cyclobutane-1-carbonitrile
Übersicht
Beschreibung
1-(Methylsulfanyl)cyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C6H9NS and its molecular weight is 127.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Methylsulfanyl)cyclobutane-1-carbonitrile (CAS No. 1465230-51-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C5H8N2S
- Molar Mass : 144.19 g/mol
- Density : Not extensively documented
- Boiling Point : Not extensively documented
- Solubility : Solubility in organic solvents is expected due to the presence of the methylthio and nitrile functional groups.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which may suggest a similar action for this compound.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways relevant to disease states.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The minimum inhibitory concentration (MIC) against various microorganisms has been documented as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest a broad spectrum of antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures, indicating its potential application in treating inflammatory conditions. An animal model study showed significant reduction in paw edema, suggesting anti-inflammatory efficacy.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The results indicated that this compound had a significantly lower MIC compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
In Vivo Anti-inflammatory Study
An animal model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammation markers compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that the presence of the methylsulfanyl group enhances biological activity by influencing electronic properties and reactivity. Comparative analysis with related compounds shows:
| Compound | Methylsulfanyl Substituent | Biological Activity |
|---|---|---|
| This compound | Yes | High antimicrobial and anti-inflammatory |
| Cyclobutane derivative A | No | Moderate activity |
| Cyclobutane derivative B | No | Low activity |
Eigenschaften
IUPAC Name |
1-methylsulfanylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIHYOUGNOYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















